4'-Bromo-2-chlorochalcone 4'-Bromo-2-chlorochalcone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13256867
InChI: InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+
SMILES: C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl
Molecular Formula: C15H10BrClO
Molecular Weight: 321.59 g/mol

4'-Bromo-2-chlorochalcone

CAS No.:

Cat. No.: VC13256867

Molecular Formula: C15H10BrClO

Molecular Weight: 321.59 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-2-chlorochalcone -

Specification

Molecular Formula C15H10BrClO
Molecular Weight 321.59 g/mol
IUPAC Name (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+
Standard InChI Key BEAOMTXVYPADSY-JXMROGBWSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)Cl
SMILES C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4'-Bromo-2-chlorochalcone belongs to the chalcone family, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The IUPAC name for this compound is 1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Its structure has been confirmed via X-ray crystallography, revealing a planar conformation stabilized by intramolecular interactions . Key structural parameters include:

  • Bond lengths: The C=O bond measures 1.221 Å, while the C-Br and C-Cl bonds are 1.898 Å and 1.737 Å, respectively .

  • Dihedral angles: The aromatic rings form a dihedral angle of 8.5° with the central enone system, minimizing steric hindrance .

Spectroscopic Properties

  • IR spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,580 cm⁻¹ (C=C stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl₃) shows doublets for vinyl protons at δ 7.85 (J = 15.6 Hz) and δ 7.52 (J = 15.6 Hz), confirming the trans-configuration of the α,β-unsaturated system .

Synthesis and Industrial Preparation

Claisen-Schmidt Condensation

The most common synthetic route involves Claisen-Schmidt condensation between 4-bromoacetophenone and 2-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol):

4-Bromoacetophenone+2-ChlorobenzaldehydeNaOH4’-Bromo-2-chlorochalcone+H2O\text{4-Bromoacetophenone} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{NaOH}} \text{4'-Bromo-2-chlorochalcone} + \text{H}_2\text{O}

Key parameters:

  • Yield: 70–85% under optimized conditions .

  • Reaction time: 6–8 hours at 25°C .

Bromination of Precursors

Alternative methods include regioselective bromination of 2-chlorochalcone derivatives. A patent by Davey and Gwilt describes bromination using Br2\text{Br}_2 in chlorobenzene at 0–20°C, achieving 99% purity with <1% 6-bromo isomer formation. Triethylamine hydrochloride (3–6 wt%) is used as a catalyst to suppress side reactions .

Physicochemical Properties

PropertyValueSource
Melting pointNot reported
Boiling point432.2°C at 760 mmHg
Density1.475 g/cm³
Flash point215.2°C
LogP (octanol-water)4.998
Refractive index1.652

Thermal stability: Decomposes above 300°C without melting, as confirmed by thermogravimetric analysis .

Biological Activities and Mechanisms

Antibacterial Efficacy

4'-Bromo-2-chlorochalcone exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus (MSSA and MRSA strains) :

  • Minimum inhibitory concentration (MIC): 1.9 µg/mL against MSSA .

  • Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase, as evidenced by molecular docking studies showing a binding energy (ΔG\Delta G) of −7.56 kcal/mol to the gyrase B subunit .

Enzyme Inhibition

  • Alkaline phosphatase: IC₅₀ = 1.469 ± 0.02 µM, surpassing reference inhibitors like levamisole .

  • Structure-activity relationship (SAR): Halogen atoms at the 4' and 2 positions increase electron-withdrawing effects, enhancing enzyme binding .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Dapagliflozin: A sodium-glucose cotransporter-2 (SGLT2) inhibitor. Patent US20160280619A1 describes its use in synthesizing the key intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

  • Anticancer agents: Chalcone derivatives are being explored for tyrosine kinase inhibition .

Material Science

  • Liquid crystals: The planar structure and halogen substituents enable mesophase formation, with a clearing temperature of 148°C.

  • Optoelectronic materials: Used in organic light-emitting diodes (OLEDs) due to high electron affinity (Ea=3.2eV\text{E}_a = 3.2 \, \text{eV}).

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